2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound characterized by its unique molecular structure, which includes an indole ring, a morpholine group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, the use of catalysts and green chemistry principles can help minimize waste and improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-(1,3,4-oxadiazol-2-yl)aniline derivatives: These compounds share the oxadiazole moiety but differ in their substituents and overall structure.
N-(1,3,4-oxadiazol-2-yl)benzamides: These compounds also contain the oxadiazole group and are known for their antibacterial properties.
Uniqueness: 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone is unique due to its combination of the indole, morpholine, and oxadiazole groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(19-5-7-22-8-6-19)10-20-13-4-2-1-3-12(13)9-14(20)16-18-17-11-23-16/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFIUZQKZRDWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.